

Nesodine CAS number and molecular weight

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Compound of Interest

Compound Name: Nesodine

Cat. No.: B1230985

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In-Depth Technical Guide to Nesodine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nesodine, a naturally occurring compound, has demonstrated significant potential as an anti-inflammatory agent. This technical guide provides a comprehensive overview of its core physicochemical properties, mechanism of action, and the experimental methodologies used to elucidate its biological activity. All quantitative data is presented in structured tables for clarity, and key biological pathways and experimental workflows are visualized using Graphviz diagrams. This document is intended to serve as a foundational resource for researchers and professionals involved in the exploration and development of novel anti-inflammatory therapeutics.

Physicochemical Properties of Nesodine

Nesodine is a complex natural product with the following key identifiers and properties:

Property	Value	Source
CAS Number	34628-60-9	[1]
Molecular Formula	C ₂₇ H ₃₀ O ₅	[1]
Molecular Weight	434.5 g/mol	[1] [2]

Core Mechanism of Action: Anti-inflammatory Activity

The primary pharmacological activity of **Nesodine** is its anti-inflammatory effect, which is attributed to its ability to inhibit the biosynthesis of prostaglandins. Prostaglandins are key signaling molecules involved in the inflammatory cascade. The synthesis of prostaglandins is initiated by the release of arachidonic acid from the cell membrane, which is then converted into prostaglandin H₂ (PGH₂) by the action of cyclooxygenase (COX) enzymes (COX-1 and COX-2). PGH₂ is subsequently converted to various other prostaglandins by specific synthases.

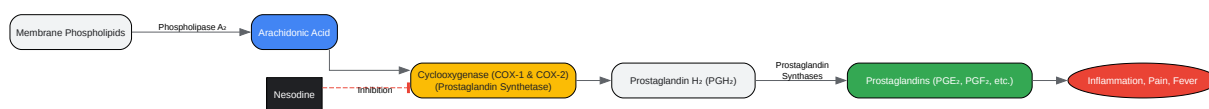
Nesodine exerts its anti-inflammatory effects by directly inhibiting the activity of prostaglandin synthetase (cyclooxygenase), thereby reducing the production of pro-inflammatory prostaglandins.

Potency of Nesodine

Studies have indicated that **Nesodine** is a potent inhibitor of prostaglandin biosynthesis. It has been reported to be 2.24 times more potent than aspirin in inhibiting prostaglandin synthetase. This section will be updated with a detailed experimental protocol upon locating the specific research publication that substantiates this claim.

Signaling Pathway

The following diagram illustrates the prostaglandin biosynthesis pathway and indicates the point of inhibition by **Nesodine**.



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Caption: Prostaglandin biosynthesis pathway and the inhibitory action of **Nesodine**.

Experimental Protocols

This section provides a detailed methodology for a typical in vitro cyclooxygenase (COX) inhibition assay, which is a standard method for evaluating the inhibitory potential of compounds like **Nesodine** on prostaglandin synthesis.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC_{50}) of a test compound (e.g., **Nesodine**) against purified COX-1 and COX-2 enzymes.

Materials and Reagents:

- Purified ovine or human recombinant COX-1 and COX-2 enzymes
- Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
- Heme cofactor
- L-epinephrine (co-factor)
- Arachidonic acid (substrate)
- Test compound (**Nesodine**) dissolved in a suitable solvent (e.g., DMSO)
- Control inhibitor (e.g., aspirin or indomethacin)
- 96-well microplate
- Incubator
- Plate reader (for colorimetric or fluorometric detection)
- ELISA kit for prostaglandin E_2 (PGE_2) quantification (alternative to spectrophotometric methods)

Procedure:

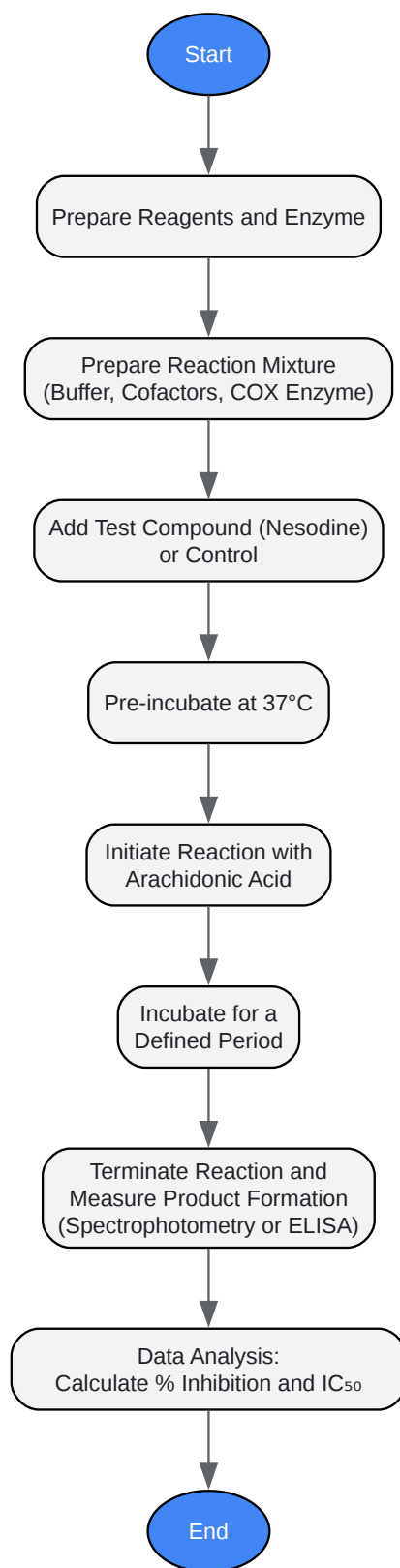
- Enzyme and Reagent Preparation:

- Prepare a working solution of the reaction buffer.
- Prepare stock solutions of heme and L-epinephrine in the reaction buffer.
- Prepare a stock solution of arachidonic acid.
- Prepare serial dilutions of the test compound (**Nesodine**) and the control inhibitor at various concentrations.
- Reaction Mixture Preparation:
 - In a 96-well microplate, add the following to each well:
 - Reaction Buffer
 - Heme cofactor solution
 - L-epinephrine solution
 - Purified COX-1 or COX-2 enzyme solution
- Incubation with Inhibitor:
 - Add the serially diluted test compound or control inhibitor to the respective wells.
 - For the control wells (no inhibition), add the vehicle (e.g., DMSO) used to dissolve the test compound.
 - Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
- Initiation of Enzymatic Reaction:
 - Initiate the reaction by adding the arachidonic acid solution to all wells simultaneously.
- Reaction Termination and Measurement:
 - After a defined incubation period (e.g., 2-10 minutes), stop the reaction. The method of termination and measurement will depend on the assay format:

- Colorimetric/Fluorometric Assay: The reaction can be monitored kinetically by measuring the change in absorbance or fluorescence over time using a plate reader.
- ELISA-based Assay: The reaction is stopped, and the concentration of a specific prostaglandin (e.g., PGE₂) is quantified using a competitive ELISA kit according to the manufacturer's instructions.
- Data Analysis:
 - Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.
 - Plot the percent inhibition against the logarithm of the inhibitor concentration.
 - Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).

Experimental Workflow Diagram

The following diagram outlines the general workflow for the in vitro COX inhibition assay.



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Caption: General workflow for an in vitro cyclooxygenase (COX) inhibition assay.

Conclusion

Nesodine presents a compelling profile as a natural anti-inflammatory agent, primarily through its potent inhibition of prostaglandin synthesis. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of **Nesodine** and similar compounds. Further research to elucidate the specific interactions of **Nesodine** with COX isoenzymes and to explore its efficacy in in vivo models is warranted to fully understand its therapeutic potential. This document serves as a dynamic resource and will be updated as more detailed experimental data becomes available.

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References

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